3-Phenyl-1-propanol 3-Phenyl-1-propanol 3-Phenyl-1-propanol is a monocyclic arene.
3-Phenyl-1-propanol is a natural product found in Swertia japonica, Manilkara zapota, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 122-97-4
VCID: VC21354229
InChI: InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
SMILES: C1=CC=C(C=C1)CCCO
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol

3-Phenyl-1-propanol

CAS No.: 122-97-4

Cat. No.: VC21354229

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Phenyl-1-propanol - 122-97-4

CAS No. 122-97-4
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name 3-phenylpropan-1-ol
Standard InChI InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Standard InChI Key VAJVDSVGBWFCLW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCO
Canonical SMILES C1=CC=C(C=C1)CCCO
Appearance Liquid
Boiling Point 241 °C
Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg
235.00 to 236.00 °C. @ 760.00 mm Hg
Colorform Colorless liquid
Slightly viscous, colorless liquid
Flash Point Flash Point: 212 °F/ 100 °C/ closed cup
Melting Point -18 °C
< -18 °C

3-Phenyl-1-propanol, also known as 3-phenylpropan-1-ol, is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by its aromatic structure, which includes a benzene ring attached to a propyl chain with a hydroxyl group at the terminal end. This compound is known for its sweet, anise, and balsam-like flavor and aroma, making it a valuable component in various applications, including fragrances and flavorings.

Occurrence and Uses

3-Phenyl-1-propanol is naturally found in several food sources, with the highest concentrations observed in bilberries (Vaccinium myrtillus) and other fruits like guava and feyoa . It is also detected in mushrooms, highbush blueberries, and alcoholic beverages . Beyond its natural occurrence, this compound is widely used as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries . Additionally, it is utilized in non-cosmetic products such as household cleaners and detergents .

Research and Applications

3-Phenyl-1-propanol has been involved in various research studies, including its role in the synthesis of pharmaceutical compounds and its use in chemical reactions. For instance, it has been used as a starting reagent in the enantioselective synthesis of dapoxetine . Additionally, its hydrogenation properties have been explored using water-soluble organometallic complexes .

Applications in Synthesis

ApplicationDescription
Pharmaceutical SynthesisUsed in the synthesis of dapoxetine
Chemical ReactionsInvolved in hydrogenation reactions using organometallic complexes

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